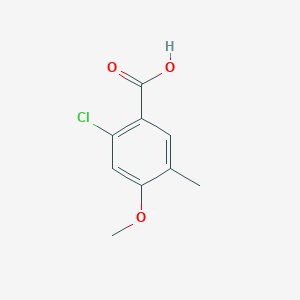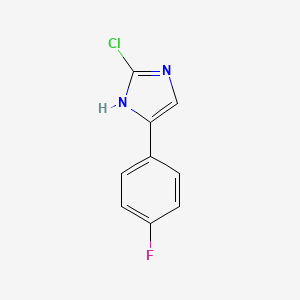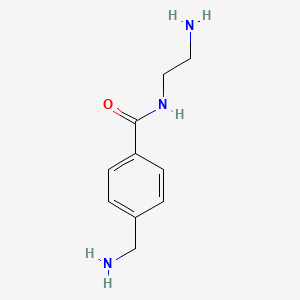![molecular formula C7H13N3S B13893080 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring with a dimethylaminoethylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine typically involves the condensation of appropriate thiazole precursors with dimethylaminoethylidene derivatives. One common method includes the reaction of 2-aminothiazole with dimethylaminoacetaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for cost-efficiency and scalability, including the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazole derivatives.
科学的研究の応用
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
2-aminothiazole: A precursor in the synthesis of the compound, with similar structural features but lacking the dimethylaminoethylidene substituent.
4H-1,3-thiazol-2-amine: Another related compound with a thiazole ring but different substituents.
Dimethylaminoethylidene derivatives: Compounds with the dimethylaminoethylidene group but different core structures.
The uniqueness of this compound lies in its specific combination of the thiazole ring and the dimethylaminoethylidene substituent, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC名 |
5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-3-6-5-9-7(8)11-6/h3H,4-5H2,1-2H3,(H2,8,9) |
InChIキー |
PATUTRKEMOEBPJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC=C1CN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


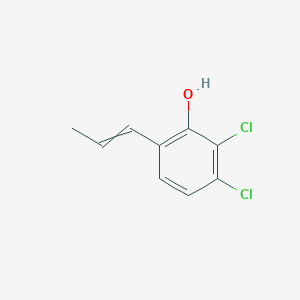

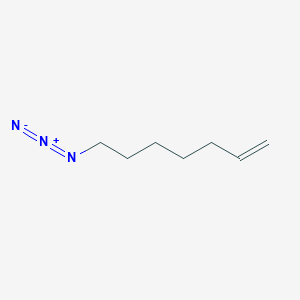
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
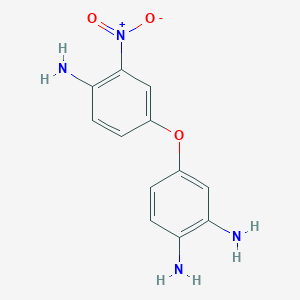
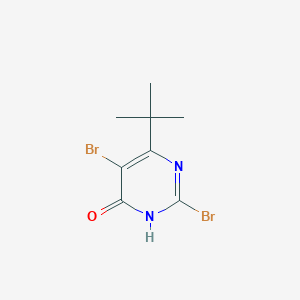
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
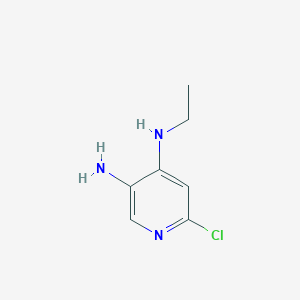
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
